molecular formula C13H9BrN2 B1373720 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 875639-71-7

5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1373720
M. Wt: 273.13 g/mol
InChI Key: OADRBDVURCEKRP-UHFFFAOYSA-N
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Description

“5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds .


Molecular Structure Analysis

The molecular structure of “5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine” can be found in various databases . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

Application in Cancer Therapy

  • Scientific Field : Oncology
  • Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these derivatives are being developed as potential cancer therapies .
  • Methods of Application : The specific derivative compound 4h was found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
  • Results or Outcomes : Compound 4h exhibited potent FGFR inhibitory activity, with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .

Application in Kinase Inhibition

  • Scientific Field : Biochemistry
  • Summary of Application : 5H-pyrrolo[2,3-b]pyridine derivatives have shown more activity on kinase inhibition . Kinases are enzymes that can modify other proteins by chemically adding phosphate groups, and they play a key role in various biological processes.
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

Application in Antibacterial, Antifungal, and Antiviral Activities

  • Scientific Field : Microbiology
  • Summary of Application : Pyrrolo[1,2-a]pyrazine derivatives, which are similar to 1H-pyrrolo[2,3-b]pyridine derivatives, have exhibited more antibacterial, antifungal, and antiviral activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

Application in Drug Discovery Research

  • Scientific Field : Pharmaceutical Sciences
  • Summary of Application : The pyrrolopyrazine structure, which includes 1H-pyrrolo[2,3-b]pyridine derivatives, is an attractive scaffold for drug discovery research .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-6-11-12(8-16-13(11)15-7-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADRBDVURCEKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine

Synthesis routes and methods I

Procedure details

1.093 g (3.582 mmol) of 5-bromo-3-(2-methoxy-1-phenylvinyl)-2-pyridinylamine was dissolved in 60 ml of anhydrous 1,4-dioxane, 800 μl of 70% aqueous perchloric acid was added and the mixture heated to 100° C. for 13 hours. The mixture was then cooled to room temperature and 3 ml of methylamine was added and the mixture evaporated to dryness. The resulting crude was crystallized from hot ethanol to afford 763 mg (2.79 mmol, 78% yield) of 5-bromo-3-phenylpyrrolo[2,3-b]pyridine as a beige-brown to brown crystalline solid. 1H-NMR (d6-DMSO) δ: 12.19 [1H] s, 8.44 [1H] d, 8.34 [1H] d, 7.97 [1H] d, 7.72 [2H] d(m), 7.45 [2H] t, 7.27 [1H] t(m). MS: m/z [MH+].
Name
5-bromo-3-(2-methoxy-1-phenylvinyl)-2-pyridinylamine
Quantity
1.093 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.093 g (3.582 mmol) of 5-bromo-3-(2-methoxy-1-phenylvinyl)-2-pyridylamine was dissolved in 60 ml of anhydrous 1,4-dioxane. 800 μl of 70% aqueous perchloric acid was added and the mixture heated to 100° C. for 13 hours. The mixture was then cooled to room temperature and 3 ml of triethylamine was added and the mixture evaporated to dryness. The resulting crude was crystallized from hot ethanol to afford 763 mg (2.79 mmol, 78% yield) of 5-bromo-3-phenylpyrrolo[2,3-b]pyridine as a beige-brown to brown crystalline solid. 1H-NMR (d6-DMSO) δ: 12.19 [1H] s, 8.44 [1H] d, 8.34 [1H] d, 7.97 [1H] d, 7.72 [2H] d(m), 7.45 [2H] t, 7.27 [1H] t(m). MS: m/z 273 [MH+].
Name
5-bromo-3-(2-methoxy-1-phenylvinyl)-2-pyridylamine
Quantity
1.093 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Hong, J Kim, JH Seo, KH Jung… - Journal of Medicinal …, 2012 - ACS Publications
Tropomyosin-related kinase A (TrkA) is considered a promising target in the development of a therapeutic treatment of cancer and pain. In this study, we designed and synthesized a …
Number of citations: 80 pubs.acs.org
C Yang, M Wang, Y Gong, M Deng, Y Ling, Q Li… - Bioorganic …, 2023 - Elsevier
Blocking the PI3K pathway has been recognized as a promising strategy for cancer therapy. Herein, we report the discovery of novel PI3K inhibitors utilizing 7-azaindole-based fragment…
Number of citations: 3 www.sciencedirect.com
C Yang, M Wang, Y Gong, M Deng, Y Ling, Q Li… - Available at SSRN … - papers.ssrn.com
Blocking the PI3K and CDK pathways simultaneously has been recognized as a promising strategy for cancer therapy, which may broaden the clinical application of PI3K or CDK …
Number of citations: 1 papers.ssrn.com

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